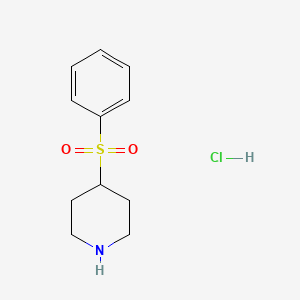

4-Benzenesulfonylpiperidine hydrochloride

Vue d'ensemble

Description

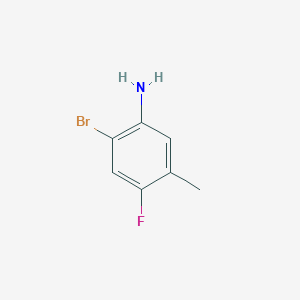

4-Benzenesulfonylpiperidine hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various benzenesulfonamide derivatives, which are structurally related to 4-benzenesulfonylpiperidine. These derivatives have been synthesized and evaluated for their biological activities, such as inhibition of enzymes and antitumor properties .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the reaction of substituted benzaldehydes or benzenesulfonyl chlorides with various nucleophiles. For instance, the synthesis of 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides was achieved by reacting 2-(4-substitutedbenzylidene)-2,3-dihydro-1H-inden-1-one with 4-hydrazinobenzenesulfonamide . Another example is the reaction of benzimidazole with benzenesulfonyl chloride in the presence of a catalyst to obtain a novel chiral compound . These methods could potentially be adapted for the synthesis of 4-benzenesulfonylpiperidine hydrochloride by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to various substituents that define the compound's properties. For example, the crystal and molecular structures of 3-amino-4-hydroxy benzenesulfonamide and its hydrochloride were determined using X-ray diffraction, and their tautomeric forms were studied using quantum-chemical methods . Similarly, the molecular structure of a novel chiral compound was confirmed by various spectroscopic techniques, including X-ray crystallography . These analyses are crucial for understanding the chemical behavior and potential interactions of these compounds.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in a variety of chemical reactions. The interaction of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride with amino acid methyl esters led to the formation of amino acid sulfonamide derivatives . Additionally, the reactivity of these compounds can be influenced by the presence of electron-donating or electron-withdrawing groups, which can affect their ability to act as inhibitors or interact with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. For instance, the novel chiral compound obtained from the reaction of benzimidazole with benzenesulfonyl chloride was reported to have a melting point of 58.4 °C . The presence of different substituents on the benzene ring can also affect the acidity or basicity of the compound, as well as its ability to form crystals . These properties are important for the practical application and formulation of these compounds in pharmaceuticals.

Applications De Recherche Scientifique

Potential in Contraceptive Development

One notable application of benzenesulfonyl fluoride derivatives in scientific research is their potential in contraceptive development. A study on 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) demonstrated its inhibitory effect on embryo implantation in rats, suggesting a possible use as a novel contraceptive. AEBSF was found to disrupt cell adhesion, impacting embryo implantation processes and altering protein secretion patterns in cell cultures. This finding indicates a promising direction for the development of contraceptives based on the interference in extracellular matrix remodeling processes (Jiang et al., 2011).

Role in Nonlinear Optics

The preparation and structural analysis of colorless 4-amino-1-methylpyridinium benzenesulfonate salts highlight their significance in the field of nonlinear optics. These compounds, obtained through the quaternization reaction of 4-aminopyridine with methyl benzenesulfonates, exhibit noncentrosymmetric structures crucial for second-order nonlinear optical applications. Their crystal structures, elucidated via X-ray diffraction, demonstrate potential for enhancing optical materials' performance (Anwar et al., 2000).

Antimicrobial and Antioxidant Activities

Research on new phenylsulfamoyl carboxylic acids has unveiled their antimicrobial and antioxidant activities, which are vital for pharmacological interest. Through a mild synthetic approach, these compounds exhibited significant in vitro antibacterial and antifungal properties, alongside noteworthy antioxidant activity. Such findings underscore the therapeutic potential of benzenesulfonamide derivatives in combating microbial infections and oxidative stress, marking a step forward in medicinal chemistry (Egbujor et al., 2019).

Inhibitory Effects on Carbonic Anhydrase Isoforms

Substituted 4-(4-aroylpiperazine-1-carbonyl)benzenesulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrase (CA) isoforms. Their biochemical evaluation showed that these compounds could selectively inhibit druggable CA isoforms, suggesting their utility in identifying new therapeutics. The structural binding of these sulfonamides to CAs was confirmed through X-ray crystallography, highlighting their potential in therapeutic applications, especially in targeting brain-expressed and tumor-expressed CA isoforms (Mancuso et al., 2020).

Corrosion Inhibition in Industrial Applications

4-((5,5-Dimethyl-3-oxocyclohexenyl)amino)benzenesulfonamide has demonstrated superior inhibition efficiency in preventing the corrosion of mild steel in a strong acid environment. This suggests its potential application in industrial settings where corrosion resistance is crucial. The study detailed the inhibitor's adsorption behavior and efficiency, supporting its role in enhancing material durability and longevity (Al-amiery et al., 2020).

Safety and Hazards

Mécanisme D'action

Target of Action

It is related to 4-benzylpiperidine, which is known to act as a monoamine releasing agent with selectivity for releasing dopamine versus serotonin .

Mode of Action

If it behaves similarly to 4-benzylpiperidine, it may act as a monoamine releasing agent, influencing the levels of neurotransmitters in the brain .

Biochemical Pathways

If it behaves similarly to 4-Benzylpiperidine, it may influence the monoaminergic system, affecting the release and reuptake of neurotransmitters such as dopamine and serotonin .

Result of Action

If it behaves similarly to 4-Benzylpiperidine, it may influence neurotransmitter levels in the brain, potentially affecting mood and behavior .

Propriétés

IUPAC Name |

4-(benzenesulfonyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S.ClH/c13-15(14,10-4-2-1-3-5-10)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOOEJWBCPRXNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

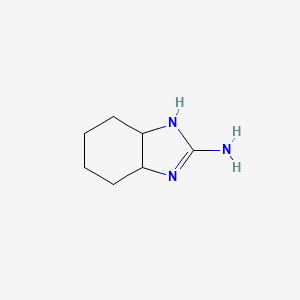

C1CNCCC1S(=O)(=O)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50589996 | |

| Record name | 4-(Benzenesulfonyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzenesulfonylpiperidine hydrochloride | |

CAS RN |

1172500-91-2 | |

| Record name | 4-(Benzenesulfonyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50589996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylsulfonyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)

![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)

![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)